Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring. This compound features an ethyl ester group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 3-position of the benzofuran structure. It is identified by the chemical formula and has a CAS number of 3781-71-3. Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate is primarily utilized in medicinal chemistry as a building block for synthesizing potential pharmaceutical agents, especially those targeting neurological disorders and exhibiting anticancer properties .
This compound can be synthesized from commercially available precursors such as 4-methoxy-3-methylphenol and ethyl bromoacetate. It falls under the classification of ester compounds and more specifically, it is categorized within the broader class of benzofuran derivatives, which are known for their diverse biological activities and applications in drug development .
The synthesis of Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate typically involves several key steps:
The reactions are typically conducted under ambient conditions, with stirring for several hours to ensure complete conversion. Purification is often achieved through column chromatography to isolate the desired product with high yield (up to 76% reported) and purity.
Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate has a distinct molecular structure characterized by:
The molecular structure can be represented as follows:
Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical transformations:
The choice of reagents depends on the desired transformation:
The mechanism of action for Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate varies based on its application:
While specific physical properties such as boiling point and solubility are not extensively documented, general characteristics include:
The chemical properties include:
Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate has several notable applications:
Fragment-based drug design (FBDD) has revolutionized the development of benzofuran-based therapeutics by enabling efficient exploration of chemical space. For Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate derivatives, FBDD typically begins with small molecular fragments (<300 Da) adhering to the "rule of three" (RO3) principles [8]. These fragments are screened against biological targets using biophysical techniques like NMR or X-ray crystallography. For example, 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide was identified as a potent Mnk2 inhibitor (IC₅₀ = 0.27 μM) through fragment optimization [1]. The deconstruction-reconstruction strategy has proven valuable, where known ligands are fragmented to identify privileged substructures. Benzofuran cores from inhibitors like cercosporamide were deconstructed to yield fragments that retained binding affinity during reconstruction [8]. Critical optimization steps include:
Table 1: Fragment Optimization Milestones for Benzofuran Derivatives
Fragment | Optimization Step | Biological Target | Potency Gain | |
---|---|---|---|---|
6-Hydroxybenzofuran | C7-carboxamide addition | Mnk1/2 | IC₅₀ improved 12-fold | |
3-Methylbenzofuran | Methoxy at C4 | NDM-1 β-lactamase | Kᵢ = 5.8 μM | |
Benzofuran-2-carboxylate | Ethyl ester hydrolysis | LSD1 | IC₅₀ = 7.2 nM | [3] |
Achieving precise regiocontrol is essential for synthesizing Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate derivatives. Key methodologies include:
Table 2: Regioselectivity Comparison in Benzofuran Functionalization
Method | Conditions | C2-Selectivity | C3-Selectivity | Key Determinant | |
---|---|---|---|---|---|
TiCl₄-mediated | TFE, 80°C | Exclusive (99:1) | Minimal | Steric control | |
Electrochemical | MeCN, 10 mA | Moderate (3.4:1) | Significant | Nucleophile polarity | |
Pd-Catalyzed C–H | 8-AQ directing | Not applicable | Exclusive | Directing group | [10] |
Modern benzofuran synthesis leverages catalytic cyclization for efficiency and sustainability:
Solvent polarity critically impacts benzofuran carboxylate synthesis:
Table 3: Solvent Effects in Benzofuran Synthesis
Reaction | Optimal Solvent | Yield (%) | Alternative Solvent | Yield Loss (%) | Key Property Utilized |
---|---|---|---|---|---|
TiCl₄ cyclization | Trifluoroethanol | 93 | CH₂Cl₂ | 73 | Polar protic character |
Rap-Stoermer | DMF | 85 | Toluene | 40 | Dipole moment (ε = 38) |
Electrochemical | MeCN/ethylene glycol | 91 | Pure MeCN | 35 | Conductivity/viscosity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4